3-[(3-Bromobenzyl)sulfonyl]propanoic acid
Overview
Description
3-[(3-Bromobenzyl)sulfonyl]propanoic acid is a chemical compound with the molecular formula C10H11BrO4S and a molecular weight of 307.16 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO4S/c11-9-3-1-2-8(6-9)7-16(14,15)5-4-10(12)13/h1-3,6H,4-5,7H2,(H,12,13) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Antioxidant Activity Analysis
Sulfonyl compounds have been widely studied for their antioxidant capacities. The analytical methods used to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, rely on chemical reactions monitored by spectrophotometry. These methods have been applied successfully in the analysis of antioxidant capacity in complex samples, indicating the relevance of sulfonyl compounds in the field of food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Environmental Pollutant Degradation
Research on sulfonyl compounds has also extended to environmental applications, particularly in the degradation of polyfluoroalkyl chemicals. These chemicals, which include sulfonic acids, have been implicated in the formation of environmentally persistent pollutants. Studies have explored the microbial degradation pathways and the role of sulfonyl compounds in breaking down these pollutants, suggesting their potential for environmental remediation (Liu & Avendaño, 2013).
Adsorption Mechanisms for Pollutant Removal
The study of sulfonyl compounds has further applications in understanding adsorption mechanisms for the removal of pollutants from water. Research into the removal of per- and polyfluoroalkyl substances (PFAS) from water by carbonaceous nanomaterials (CNMs) highlights the importance of sulfonyl group-containing compounds in enhancing adsorption efficiency. This work underscores the potential for using sulfonyl compounds in the development of more effective water treatment solutions (Liu et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfonyl]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c11-9-3-1-2-8(6-9)7-16(14,15)5-4-10(12)13/h1-3,6H,4-5,7H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKRBSDSEBBJFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CS(=O)(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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